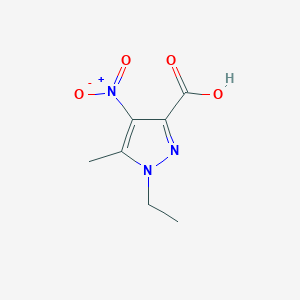

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Description

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 50920-47-3) is a nitro-substituted pyrazole derivative with the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.167 g/mol . The compound features a pyrazole core substituted with an ethyl group at position 1, a methyl group at position 5, a nitro group at position 4, and a carboxylic acid moiety at position 2. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the nitro and carboxylic acid groups, which influence solubility and reactivity. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile synthetic adaptability and biological activity .

Properties

CAS No. |

50920-47-3 |

|---|---|

Molecular Formula |

C7H9N3O4 |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

1-ethyl-5-methyl-4-nitropyrazole-3-carboxylic acid |

InChI |

InChI=1S/C7H9N3O4/c1-3-9-4(2)6(10(13)14)5(8-9)7(11)12/h3H2,1-2H3,(H,11,12) |

InChI Key |

FVAMWYRRWJUYMO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The foundational step in synthesizing pyrazole derivatives involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For 1-ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, this typically begins with ethyl hydrazine and ethyl acetoacetate under basic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack and ring closure to yield 3-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Key Reaction Conditions:

-

Temperature: 80–120°C

-

Catalyst: Potassium carbonate (1.2–1.5 equiv)

-

Solvent: Dimethyl carbonate or diethylene glycol dimethyl ether

This intermediate is subsequently functionalized at the 4-position via nitration.

Nitration Strategies

Introducing the nitro group at the 4-position requires careful selection of nitrating agents to avoid over-nitration or ring degradation. Two primary methods are employed:

Conventional Nitration with Mixed Acids

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio is used at 0–5°C. The electrophilic nitronium ion (NO₂⁺) attacks the electron-rich 4-position of the pyrazole ring, yielding the nitro-substituted derivative.

Optimized Parameters:

Metal-Catalyzed Nitration

Recent advances utilize transition metal catalysts (e.g., Cu(NO₃)₂) in acetic anhydride to enhance regioselectivity. This method reduces side reactions and improves yields to 78–82%.

Functional Group Interconversion and Carboxylation

Oxidation of Methyl Groups

The carboxylic acid moiety at the 3-position is introduced via oxidation of a pre-existing methyl group. Potassium permanganate (KMnO₄) in acidic or neutral media is commonly used:

Conditions:

Direct Carboxylation via Carbon Dioxide Insertion

An alternative route employs supercritical CO₂ under high pressure (10–15 MPa) with palladium catalysts. This method avoids harsh oxidants and achieves yields of 65–70%.

Industrial-Scale Production and Optimization

Batch Process Parameters

Industrial synthesis prioritizes cost efficiency and scalability. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Maximizes ring stability |

| Pressure | 0.5–0.93 MPa | Enhances reaction rate |

| Solvent | Dimethyl carbonate | Reduces byproduct formation |

| Catalyst Loading | 1.2 equiv K₂CO₃ | Balances reactivity and cost |

Purification Protocols

Post-synthesis purification is critical for pharmaceutical-grade material:

-

Salt Removal: Filtration at 15–25°C to eliminate potassium carbonate residues.

-

Solvent Distillation: Vacuum distillation at 50–70°C to recover dimethyl carbonate.

-

Washing Steps: Sequential washes with sodium sulfite (5%) and sodium carbonate (5%) to neutralize acidic byproducts.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Conventional Nitration | Low cost, simple setup | Risk of over-nitration | 68–74 |

| Metal-Catalyzed | High regioselectivity | Expensive catalysts | 78–82 |

| Supercritical CO₂ | Eco-friendly, mild conditions | High equipment costs | 65–70 |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Hydrolysis: The ester derivatives can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: 1-Ethyl-5-methyl-4-amino-1H-pyrazole-3-carboxylic acid.

Esterification: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylates.

Hydrolysis: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomerism

Pyrazole derivatives often differ in substituent type, position, and alkyl chain length, leading to distinct chemical and biological behaviors. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Reactivity and Functional Group Analysis

- Nitro Group Influence: The nitro group at position 4 in the target compound is a strong electron-withdrawing group, which polarizes the pyrazole ring and enhances electrophilic substitution reactivity.

- Carboxylic Acid Role : The carboxylic acid at position 3 enables salt formation and hydrogen bonding, improving solubility in polar solvents. Esters of similar compounds (e.g., ethyl esters in and ) show reduced polarity, making them more suitable for lipid-based drug formulations .

- Alkyl Chain Effects : Substituting ethyl with propyl (as in 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ) increases hydrophobicity, which could enhance membrane permeability in biological systems .

Biological Activity

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 50920-47-3) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure comprising a nitro group, a carboxylic acid group, and ethyl and methyl substituents on the pyrazole ring. Its molecular formula is C7H9N3O4, with a molar mass of approximately 199.164 g/mol .

This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitro group and carboxylic acid enhances its reactivity and interaction with biological targets.

The biological activity of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo redox reactions, while the carboxylic acid can form hydrogen bonds with target proteins, thereby modulating various biological pathways . This interaction can lead to significant biological effects, including enzyme inhibition and receptor modulation.

Pharmacological Properties

Research has indicated that derivatives of this compound exhibit various pharmacological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against a range of microbial pathogens .

- Anti-inflammatory Effects : Compounds within this class are being studied for their potential to reduce inflammation in various models .

- Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation in vitro and in vivo .

Structure-Activity Relationship (SAR)

The structural features of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid significantly influence its biological activity. Substituents at specific positions on the pyrazole ring can enhance or diminish activity against various targets. For instance, the positioning of the nitro group at the 4-position is critical for its reactivity and interaction with biological systems .

Anticancer Activity

In a study published in Nature, derivatives of pyrazoles including 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid were screened for anticancer properties against several human cancer cell lines (e.g., H460, A549). The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting their potential as chemotherapeutic agents .

Antimicrobial Studies

A comprehensive screening of various pyrazole compounds revealed that those similar to 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's versatility as a scaffold for developing new antimicrobial agents .

Comparative Analysis

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid | Antimicrobial, anticancer, anti-inflammatory | Nitro group at 4-position; carboxylic acid present |

| 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | Moderate anticancer activity | Different nitro positioning affects reactivity |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Lower antimicrobial activity | Propyl substitution reduces potency |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives?

The compound is typically synthesized via condensation reactions of substituted pyrazole precursors. For example, ethyl esters of pyrazole-carboxylic acids can react with acid anhydrides, acid chlorides, or sulfonyl hydrazides to introduce nitro or alkyl groups at specific positions . Cyclocondensation with reagents like urea, thiourea, or aryl boronic acids (under Pd catalysis) is also used to functionalize the pyrazole core . Characterization involves IR, H-NMR, and mass spectrometry, with purity confirmed via elemental analysis .

Q. How are structural and purity analyses conducted for this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., nitro groups at ~1520 cm, carboxylic acid O-H stretches at ~2500–3000 cm) .

- H-NMR : Assigns protons on the pyrazole ring (e.g., ethyl/methyl groups at δ 1.2–4.2 ppm) and nitro/carboxylic acid substituents .

- Mass spectrometry : Confirms molecular weight (e.g., molecular ion peaks at m/z 241 for ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate) .

- Elemental analysis : Validates purity (>98% by GC/HPLC) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during nitro-group introduction in pyrazole derivatives?

Regioselectivity is controlled by steric and electronic factors. For example, nitration at the 4-position is favored due to the electron-withdrawing effect of the carboxylic acid group at position 3, which directs electrophilic substitution . Reaction conditions (e.g., nitric acid concentration, temperature) and protecting groups (e.g., ethyl esters) further enhance selectivity .

Q. How do substituents at the 3- and 5-positions influence biological activity?

- Nitro group (position 4) : Enhances electron-deficient character, potentially improving binding to enzymatic targets (e.g., cyclooxygenase-2 in anti-inflammatory studies) .

- Ethyl/methyl groups (positions 1 and 5) : Increase lipophilicity, affecting membrane permeability and pharmacokinetics .

- Carboxylic acid (position 3) : Enables salt formation or conjugation with biomolecules (e.g., amides for prodrug development) . Comparative studies of analogs (e.g., 4-chloro or 3-propyl derivatives) reveal structure-activity relationships (SAR) in analgesic and anti-inflammatory assays .

Q. What catalytic systems are effective in cross-coupling reactions involving pyrazole intermediates?

Palladium catalysts (e.g., Pd(PPh)) facilitate Suzuki-Miyaura couplings with aryl boronic acids to functionalize pyrazole cores. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate reacts with phenyl boronic acid in deaerated DMF/HO under KPO to yield diarylated pyrazoles . Optimized conditions include inert atmospheres and controlled temperatures (80–100°C) .

Q. How are computational methods applied to predict reactivity or binding modes of this compound?

Density Functional Theory (DFT) calculations model nitro group orientation and hydrogen-bonding interactions with biological targets. Molecular docking studies (e.g., with COX-2 or phosphodiesterase enzymes) predict binding affinities based on electrostatic complementarity . These methods guide the design of analogs with reduced ulcerogenic activity compared to traditional NSAIDs .

Methodological Challenges

Q. What are the limitations in characterizing nitro-pyrazole derivatives via NMR?

- Signal broadening : Nitro groups cause deshielding, complicating proton assignments.

- Solvent interference : Carboxylic acid protons exchange rapidly in DO, requiring deuterated DMSO or CDCl for clarity .

- Dynamic effects : Rotameric equilibria of ethyl groups split signals, necessitating variable-temperature NMR .

Q. How can purification challenges be addressed for polar pyrazole-carboxylic acids?

- Chromatography : Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) resolves polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed via melting point (e.g., 150–152°C for 1-methyl derivatives) .

- Ion-exchange resins : Carboxylic acid groups bind to anion exchangers (e.g., Dowex-1), enabling selective elution with acetic acid .

Data Interpretation and Contradictions

Q. How to resolve discrepancies in reported biological activities of structurally similar analogs?

Contradictions may arise from assay conditions (e.g., cell lines, dosage). For example, ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate shows variable ulcerogenic indices in rodent models depending on administration route (oral vs. intraperitoneal) . Meta-analyses comparing IC values across studies and validating via standardized assays (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition) are critical .

Experimental Design Considerations

Q. What in vitro/in vivo models are appropriate for evaluating anti-inflammatory activity?

- In vitro : COX-1/COX-2 inhibition assays using purified enzymes or LPS-stimulated macrophages (measure PGE levels) .

- In vivo : Carrageenan-induced paw edema in rats (acute inflammation) or collagen-induced arthritis models (chronic inflammation) .

- Toxicity screening : Ulcerogenic activity assessed via gastric lesion scoring in rodents after 7-day dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.